molecular formula C20H18N6OS B11266831 4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11266831
M. Wt: 390.5 g/mol
InChI Key: BYMGPVKWQKNUSO-UHFFFAOYSA-N
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Description

4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a unique structure combining a triazole ring, a thiadiazole ring, and a benzamide group

Preparation Methods

The synthesis of 4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Synthesis of the thiadiazole ring: This involves the reaction of a thiosemicarbazide with a suitable electrophile.

    Coupling of the triazole and thiadiazole rings: This step often requires the use of coupling agents such as EDCI or DCC.

    Formation of the benzamide group: This is typically done through an amidation reaction between an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group or the triazole ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features and potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole and thiadiazole rings may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

4-methyl-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H18N6OS/c1-12-4-8-15(9-5-12)19(27)22-20-21-18(24-28-20)17-14(3)26(25-23-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,21,22,24,27)

InChI Key

BYMGPVKWQKNUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)C)C

Origin of Product

United States

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